3,4-dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
Overview
Description
3,4-Dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including methoxy groups and a nitrophenyl-benzotriazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Nitration: Introduction of a nitro group to a suitable aromatic precursor.
Formation of Benzotriazole: Cyclization reaction to form the benzotriazole ring.
Amidation: Coupling of the benzotriazole derivative with 3,4-dimethoxybenzoyl chloride to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural complexity and functional groups.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactivity: The presence of electron-donating methoxy groups and electron-withdrawing nitro groups can influence the compound’s reactivity in electrophilic and nucleophilic reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure but with different substitution pattern.
3,4-Dimethoxy-2-nitrobenzonitrile: Contains a nitrile group instead of the benzamide moiety.
4-Nitrobenzotriazole: Lacks the dimethoxybenzamide component.
Uniqueness
3,4-Dimethoxy-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(3-nitrophenyl)benzotriazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-30-19-9-6-13(10-20(19)31-2)21(27)22-14-7-8-17-18(11-14)24-25(23-17)15-4-3-5-16(12-15)26(28)29/h3-12H,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCXYIRDUYZBAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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